4-Formyl-N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)benzamide
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Overview
Description
4-Formyl-N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)benzamide is a complex organic compound that belongs to the class of benzoxaboroles. This compound is characterized by the presence of a formyl group, a hydroxy group, and a benzoxaborole moiety. Benzoxaboroles are known for their unique chemical properties and have been studied for various applications in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Benzoxaborole Core: The benzoxaborole core can be synthesized by reacting 2-aminophenol with boric acid under specific conditions to form the benzoxaborole ring.
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the benzoxaborole is treated with a formylating agent such as DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Formyl-N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted benzoxaboroles depending on the nucleophile used.
Scientific Research Applications
4-Formyl-N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)benzamide has been studied for various scientific research applications, including:
Medicinal Chemistry: It has potential as an antimicrobial agent, particularly against mycobacterial infections.
Biological Research: The compound has been used in studies related to enzyme inhibition, particularly phosphodiesterase 4 (PDE4) inhibitors, which are relevant in the treatment of inflammatory diseases.
Materials Science: Benzoxaboroles, including this compound, have been explored for their potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Formyl-N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)benzamide involves its interaction with specific molecular targets. One of the primary mechanisms is the inhibition of phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of inflammatory responses. By inhibiting PDE4, the compound can reduce the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects . Additionally, it has been shown to interact with leucyl-tRNA synthetase, inhibiting its function and thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Crisaborole: A benzoxaborole derivative used as a PDE4 inhibitor for the treatment of atopic dermatitis.
AN2728: Another benzoxaborole compound studied for its anti-inflammatory properties.
Uniqueness
4-Formyl-N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)benzamide is unique due to its specific structural features, including the formyl and hydroxy groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit both PDE4 and leucyl-tRNA synthetase sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry and drug development .
Biological Activity
4-Formyl-N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article focuses on its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzamide moiety linked to a benzoxaborole derivative. The presence of the boron atom within the benzoxaborole structure contributes to its biological activity, particularly in modulating enzyme functions and interacting with cellular pathways.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Phosphodiesterase Inhibition : Like crisaborole, which is a well-studied benzoxaborole derivative, it is hypothesized that this compound may inhibit phosphodiesterase (PDE) enzymes. This action can lead to increased levels of cyclic AMP (cAMP), which plays a crucial role in anti-inflammatory responses .
- Cytokine Modulation : The compound may also inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-12, which are pivotal in inflammatory diseases like psoriasis and atopic dermatitis .
In Vitro Studies
In vitro studies have demonstrated the compound's potential efficacy against various cell lines. For instance:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 | 0.30 | Inhibition of proliferation |
CAMA-1 | 0.16 | Significant growth inhibition |
SKBR-3 | 0.09 | Strong cytotoxic effects |
HCC1954 | 0.51 | Moderate inhibition |
These results suggest that this compound may have potential as an anti-cancer agent, particularly in breast cancer treatment .
Case Studies
Recent studies involving the use of benzamide derivatives have shown promising results in treating heart failure by reducing infarct size and improving left ventricular pressure (LVP). For example, a related study indicated that derivatives could decrease the infarct area significantly when tested in ischemia-reperfusion injury models .
Clinical Implications
The potential applications of this compound extend to various therapeutic areas:
- Topical Treatments : Given its anti-inflammatory properties, it is being explored for use in topical formulations for skin conditions like psoriasis and atopic dermatitis.
- Cancer Therapy : The inhibitory effects observed in breast cancer cell lines indicate that further development could lead to novel treatments for resistant cancer types.
Properties
CAS No. |
627873-41-0 |
---|---|
Molecular Formula |
C15H12BNO4 |
Molecular Weight |
281.07 g/mol |
IUPAC Name |
4-formyl-N-(1-hydroxy-3H-2,1-benzoxaborol-5-yl)benzamide |
InChI |
InChI=1S/C15H12BNO4/c18-8-10-1-3-11(4-2-10)15(19)17-13-5-6-14-12(7-13)9-21-16(14)20/h1-8,20H,9H2,(H,17,19) |
InChI Key |
CLWWLCLZHBSNGS-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C=O)O |
Origin of Product |
United States |
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